molecular formula C10H16ClNO B13963856 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13963856
M. Wt: 201.69 g/mol
InChI Key: RKLZQOFLHBSMOB-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl ketone with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Contains a hydroxymethyl group instead of chloromethyl.

    1-(2-(Methyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Lacks the halogen substituent.

Uniqueness

1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure and the presence of a chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H16ClNO/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7H2,1H3

InChI Key

RKLZQOFLHBSMOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)CCl

Origin of Product

United States

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